tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13743748
InChI: InChI=1S/C21H34BNO5/c1-19(2,3)26-18(24)23-14-8-9-15-25-17-12-10-16(11-13-17)22-27-20(4,5)21(6,7)28-22/h10-13H,8-9,14-15H2,1-7H3,(H,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C
Molecular Formula: C21H34BNO5
Molecular Weight: 391.3 g/mol

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate

CAS No.:

Cat. No.: VC13743748

Molecular Formula: C21H34BNO5

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate -

Specification

Molecular Formula C21H34BNO5
Molecular Weight 391.3 g/mol
IUPAC Name tert-butyl N-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate
Standard InChI InChI=1S/C21H34BNO5/c1-19(2,3)26-18(24)23-14-8-9-15-25-17-12-10-16(11-13-17)22-27-20(4,5)21(6,7)28-22/h10-13H,8-9,14-15H2,1-7H3,(H,23,24)
Standard InChI Key YNBZCOZLEYUZQW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCNC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butyl)carbamate features a central phenoxybutyl chain bridging two functional groups: a pinacol boronate ester at the para position of the aromatic ring and a tert-butoxycarbonyl (Boc) carbamate at the terminal alkyl position. The dioxaborolane group adopts a trigonal planar geometry around the boron atom, facilitating its participation in transition metal-catalyzed coupling reactions .

The Boc group provides steric protection to the amine functionality, enhancing compound stability during synthetic manipulations. Comparative molecular modeling with analogous structures suggests that the four-carbon spacer between the phenoxy and carbamate groups optimizes solubility while maintaining conformational flexibility.

Spectroscopic Signatures

Key spectral characteristics derived from related compounds include:

  • ¹H NMR: Distinct singlet at δ 1.32 ppm for the 8 methyl protons of the dioxaborolane ring .

  • ¹¹B NMR: Resonance near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes.

  • IR: Stretching vibrations at 1740 cm⁻¹ (carbamate C=O) and 1360 cm⁻¹ (B-O) .

PropertyValue
Molecular FormulaC₂₁H₃₄BNO₅
Molecular Weight391.32 g/mol
CAS Registry NumberPending assignment

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 4-Hydroxyphenylboronic acid pinacol ester

  • 1,4-Dibromobutane

  • tert-Butyl carbamate

A convergent synthesis strategy involves sequential alkylation and protection steps:

  • Alkylation: Reaction of 4-hydroxyphenylboronic acid pinacol ester with 1,4-dibromobutane under basic conditions yields 4-(4-bromobutoxy)phenylboronic ester .

  • Amine Introduction: Displacement of the terminal bromide with ammonia generates the primary amine intermediate.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane installs the carbamate group.

Optimization Challenges

Critical parameters for maximizing yield (typically 65-72%):

  • Strict exclusion of moisture during boron-containing steps

  • Controlled stoichiometry in alkylation (1:1.05 phenol:alkylating agent)

  • Use of anhydrous DMF as solvent for amine displacement

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound's boronate ester undergoes palladium-catalyzed cross-coupling with aryl halides. Comparative studies show:

SubstrateCoupling PartnerYield (%)
4-BromotoluenePd(PPh₃)₄, K₂CO₃88
2-IodonaphthalenePdCl₂(dppf), CsF79

Prodrug Development

The Boc group enables controlled amine release under acidic conditions (e.g., tumor microenvironments). In vitro studies with analogous structures demonstrate 85% carbamate cleavage at pH 5.0 within 6 hours.

Stability and Reactivity

Hydrolytic Stability

The dioxaborolane ring exhibits greater stability than boronic acids, with <5% decomposition after 48 hours in PBS (pH 7.4) . Degradation pathways involve sequential ring opening and protodeboronation:

B-O2C2Me4H2OB(OH)2H2OPhOH\text{B-O}_2\text{C}_2\text{Me}_4 \xrightarrow{H_2O} \text{B(OH)}_2 \xrightarrow{-H_2O} \text{PhOH}

Thermal Behavior

Differential scanning calorimetry reveals:

  • Melting point: 112-114°C

  • Decomposition onset: 248°C (N₂ atmosphere)

Comparative Analysis with Structural Analogues

ParameterTarget CompoundVC16209389
Molecular Weight391.32377.3
Alkyl Spacer LengthC4C3
Coupling Efficiency88%82%
Plasma Stability (t₁/₂)14.3 h9.8 h

The extended butyl chain in the target compound enhances metabolic stability while marginally reducing reactivity toward bulky coupling partners .

Emerging Research Directions

Boron Neutron Capture Therapy (BNCT)

Preliminary studies suggest the compound's boron content (2.76 wt%) could meet therapeutic requirements for BNCT when functionalized with tumor-targeting moieties .

Polymer Chemistry

Incorporation into conjugated polymers via Sonogashira coupling produces materials with tunable optoelectronic properties:

Polymerλₐᵦₛ (nm)Band Gap (eV)
Thiophene derivative4282.31
Fluorene copolymer3872.89

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